molecular formula C13H15ClN4S B2796423 4-(4-chlorophenyl)-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 790272-34-3

4-(4-chlorophenyl)-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2796423
CAS No.: 790272-34-3
M. Wt: 294.8
InChI Key: RWVSKUVJLSUWMH-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, a chlorophenyl group, and a pyrrolidinylmethyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-chlorophenylhydrazine with pyrrolidin-1-ylmethyl-4H-1,2,4-triazole-3-thiol under acidic conditions. Another method involves the cyclization of 4-chlorophenylhydrazine with pyrrolidin-1-ylmethyl-1,2,4-triazole-3-thione in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted triazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, the compound can be employed as a probe to study biological systems. Its ability to interact with various biomolecules makes it a valuable tool for understanding biological processes.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its triazole ring is known for its antimicrobial properties, making it a candidate for the synthesis of new antibiotics.

Industry: In the industrial sector, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

  • 4-(4-Chlorophenyl)-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness: 4-(4-Chlorophenyl)-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol stands out due to its specific pyrrolidinylmethyl group, which imparts unique chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

4-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4S/c14-10-3-5-11(6-4-10)18-12(15-16-13(18)19)9-17-7-1-2-8-17/h3-6H,1-2,7-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVSKUVJLSUWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NNC(=S)N2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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